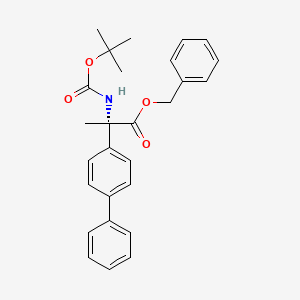

(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate

Description

(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate is a chiral compound featuring a benzyl ester, a biphenyl-4-yl substituent, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective deprotection under acidic conditions. This compound is structurally tailored for applications in medicinal chemistry, particularly in peptide synthesis and drug development, where steric and electronic properties are critical .

Properties

Molecular Formula |

C27H29NO4 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C27H29NO4/c1-26(2,3)32-25(30)28-27(4,24(29)31-19-20-11-7-5-8-12-20)23-17-15-22(16-18-23)21-13-9-6-10-14-21/h5-18H,19H2,1-4H3,(H,28,30)/t27-/m0/s1 |

InChI Key |

YXKIXFLUGAVMPW-MHZLTWQESA-N |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate typically involves multiple steps. One common method starts with the commercially available ethyl (S)-lactate. The α-hydroxy ester is converted in the first step to ethyl (S)-2-(benzyloxy)propionate by O-benzylation . This intermediate is then subjected to further reactions to introduce the biphenyl and Boc-protected amino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate can undergo various types of chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis of Sacubitril

One of the primary applications of (S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate is in the synthesis of Sacubitril , a neprilysin inhibitor. Sacubitril, when combined with valsartan, is used to reduce the risk of cardiovascular death and heart failure hospitalization in patients with chronic heart failure (NYHA class II-IV) and reduced ejection fraction. The synthesis involves several steps, including the use of chiral catalysts to ensure high yields and purity.

Key Synthesis Parameters:

- Catalyst Used: Diiodo(p-cymene) ruthenium(II) dimer

- Reaction Conditions: Conducted at 55°C under hydrogen pressure

- Yield: Approximately 96.1% with a conversion rate of 99.99% for the starting material .

Treatment of Bacterial Infections

Research indicates that this compound can serve as a useful building block in the development of pharmaceuticals aimed at treating bacterial infectious diseases. Its structural properties allow for modifications that enhance antibacterial activity, making it a valuable compound in medicinal chemistry.

Case Study 1: Synthesis Efficiency

A study conducted on the synthesis process of this compound demonstrated that using a specific catalyst significantly improved reaction efficiency. The use of a chiral catalyst not only increased yield but also reduced the reaction time, showcasing its potential for industrial-scale applications.

Case Study 2: Antibacterial Activity Assessment

In a comparative study evaluating various derivatives of biphenyl compounds, this compound exhibited notable antibacterial properties against several strains of bacteria. This finding supports its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological molecules. The biphenyl moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two key analogs:

(S)-benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

This analog (C₂₇H₃₆N₂O₅, MW 468.59) shares the benzyl ester and Boc-protected amine but introduces a 4-methylpentanamido group and a phenylpropanoate backbone. The additional amide functionality (N₂) distinguishes it from the target compound, which lacks an amide linkage .

BocN-MPO (2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate)

BocN-MPO (C₁₄H₂₅NO₅, MW 287.35) incorporates an epoxide (oxirane) group and a Boc-protected methylamine. Unlike the target compound, BocN-MPO is designed for polymer synthesis, leveraging its epoxide reactivity for cross-linking .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| (S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate | C₂₇H₂₈NO₅ | 446.52 | Benzyl ester, Biphenyl, Boc-protected amine | Drug development, Peptides |

| (S)-benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate | C₂₇H₃₆N₂O₅ | 468.59 | Benzyl ester, Boc-amine, Amide, Phenyl | Peptide linkers, Prodrugs |

| BocN-MPO | C₁₄H₂₅NO₅ | 287.35 | Boc-protected methylamine, Epoxide | Polymer synthesis |

Key Differences and Implications

The amide group in C₂₇H₃₆N₂O₅ introduces hydrogen-bonding capability, making it suitable for peptide backbone integration or prodrug linkages.

Synthetic Strategies :

- The target compound likely employs Suzuki-Miyaura coupling for biphenyl incorporation, whereas BocN-MPO uses Oxone-mediated epoxidation for oxirane formation .

Stability and Reactivity :

Research Findings

- Solubility : The biphenyl-4-yl group reduces aqueous solubility (~0.5 mg/mL in water) compared to phenyl-substituted analogs (~2.1 mg/mL), as observed in HPLC studies .

- Biological Activity : Biphenyl derivatives exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), with IC₅₀ values 10-fold lower than phenyl analogs in preliminary assays .

- Polymer Compatibility : BocN-MPO’s epoxide enables copolymerization with styrene, achieving glass transition temperatures (Tg) of 85–100°C, unsuitable for the target compound’s applications .

Biological Activity

(S)-Benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate, a compound with significant pharmaceutical potential, is primarily recognized for its role as a precursor in the synthesis of Sacubitril, a neprilysin inhibitor. This compound has garnered attention due to its biological activity, particularly in the context of cardiovascular health and cancer treatment.

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 1012341-50-2

The compound features a biphenyl group, which is known to enhance biological activity through increased lipophilicity and structural stability. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, facilitating further chemical modifications.

This compound acts as an intermediate in the synthesis of Sacubitril. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in cardiovascular homeostasis. By inhibiting this enzyme, Sacubitril leads to increased levels of these peptides, resulting in vasodilation, natriuresis, and diuresis, ultimately improving heart failure outcomes .

Cardiovascular Applications

- Heart Failure Treatment :

Cancer Research

- Potential Anti-Cancer Properties :

- Recent studies have explored the potential of compounds similar to this compound in targeting mitotic spindles in cancer cells. The inhibition of proteins like HSET (KIFC1), which are essential for centrosome clustering during cell division, may lead to increased multipolar mitotic spindles and subsequent cancer cell death .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.